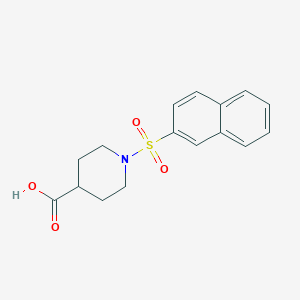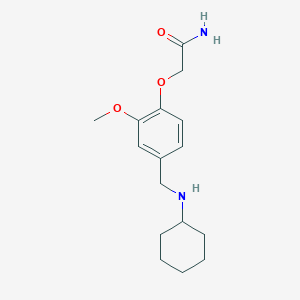
2-(4-Cyclohexylaminomethyl-2-methoxy-phenoxy)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Cyclohexylaminomethyl-2-methoxy-phenoxy)-acetamide is a chemical compound with the molecular formula C16H24N2O3. It is known for its diverse applications in scientific research and industry. This compound belongs to the class of amides and is characterized by the presence of a cyclohexylamino group, a methoxyphenoxy group, and an acetamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclohexylaminomethyl-2-methoxy-phenoxy)-acetamide typically involves the reaction of 4-(chloromethyl)-2-methoxyphenol with cyclohexylamine, followed by the introduction of an acetamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Cyclohexylaminomethyl-2-methoxy-phenoxy)-acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(4-Cyclohexylaminomethyl-2-methoxy-phenoxy)-acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-Cyclohexylaminomethyl-2-methoxy-phenoxy)-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}ethanol
- 2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(4-Cyclohexylaminomethyl-2-methoxy-phenoxy)-acetamide is unique due to its specific structural features and the presence of the acetamide group. These characteristics contribute to its distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
IUPAC Name |
2-[4-[(cyclohexylamino)methyl]-2-methoxyphenoxy]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-20-15-9-12(7-8-14(15)21-11-16(17)19)10-18-13-5-3-2-4-6-13/h7-9,13,18H,2-6,10-11H2,1H3,(H2,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJKDAPPEOASFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2CCCCC2)OCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356673 |
Source


|
| Record name | 2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425646-58-8 |
Source


|
| Record name | 2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
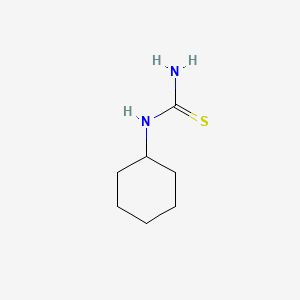
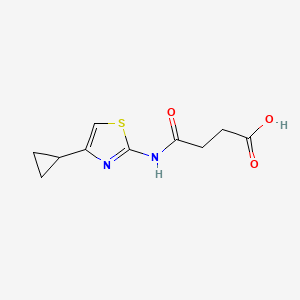
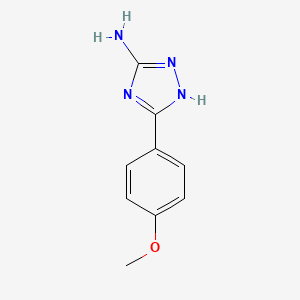
![4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine](/img/structure/B1347445.png)

![4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)-](/img/structure/B1347449.png)
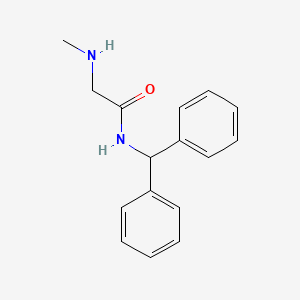
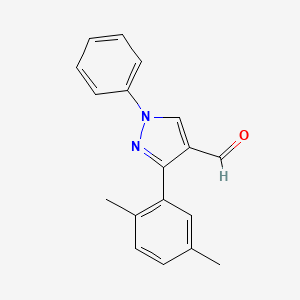
![{4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B1347458.png)
![Methyl 4-[(4-nitrobenzyl)oxy]benzoate](/img/structure/B1347464.png)
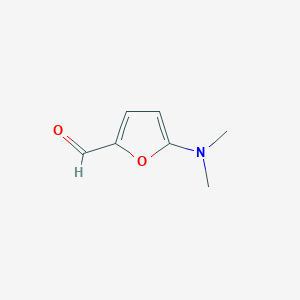
![4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1347473.png)

